molecular formula C19H20N2O4 B11297382 4-(5-Hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

4-(5-Hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol

Cat. No.: B11297382
M. Wt: 340.4 g/mol
InChI Key: GZCADSFCBVFOED-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and a trimethyl-substituted oxazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Shares a similar quinoline core but lacks the oxazolo and dihydroxyphenyl groups.

    2-Hydroxyquinoline: Another quinoline derivative with different substitution patterns.

    4-(4-Hydroxyphenyl)-3,7,7-trimethylquinoline: Similar structure but without the oxazolo ring.

Uniqueness

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its combination of a dihydroxyphenyl group and an oxazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H20N2O4/c1-9-15-16(10-4-5-12(22)13(23)6-10)17-11(20-18(15)25-21-9)7-19(2,3)8-14(17)24/h4-6,16,20,22-23H,7-8H2,1-3H3

InChI Key

GZCADSFCBVFOED-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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